molecular formula C18H20N4O2S B12407792 Cdc7-IN-14

Cdc7-IN-14

Numéro de catalogue: B12407792
Poids moléculaire: 356.4 g/mol
Clé InChI: LIZZOTJWXCZREF-VHSXEESVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cdc7-IN-14 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and cell cycle progression. Inhibition of CDC7 has been shown to disrupt DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells. This makes this compound a promising candidate for cancer therapy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cdc7-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functionalization: The core structure is then functionalized with various substituents to enhance its potency and selectivity. This step often involves the use of reagents such as halogenating agents, oxidizing agents, and protecting groups.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Scale-Up: Scaling up the reactions while maintaining the same reaction conditions to ensure consistency.

    Process Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize impurities.

    Quality Control: Implementing stringent quality control measures to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Cdc7-IN-14 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Cdc7-IN-14 has a wide range of scientific research applications, including:

Mécanisme D'action

Cdc7-IN-14 exerts its effects by inhibiting the activity of CDC7 kinase. CDC7 phosphorylates the minichromosome maintenance (MCM) complex, which is essential for the initiation of DNA replication. Inhibition of CDC7 by this compound prevents the phosphorylation of MCM, leading to stalled DNA replication forks and activation of the DNA damage response. This ultimately results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

Cdc7-IN-14 is compared with other CDC7 inhibitors such as PHA-767491 and TAK-931. While all these compounds target CDC7, this compound is distinguished by its higher potency and selectivity . Similar compounds include:

This compound’s unique chemical structure and high selectivity make it a valuable tool for studying CDC7 function and developing new cancer therapies.

Propriétés

Formule moléculaire

C18H20N4O2S

Poids moléculaire

356.4 g/mol

Nom IUPAC

(6R)-6-methyl-9-[[(2S)-2-methylazetidin-1-yl]methyl]-3-(1H-pyrazol-4-yl)-5-oxa-2-thia-10-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8-trien-11-one

InChI

InChI=1S/C18H20N4O2S/c1-9-3-4-22(9)8-13-12-5-10(2)24-15-14(12)17(18(23)21-13)25-16(15)11-6-19-20-7-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)(H,21,23)/t9-,10+/m0/s1

Clé InChI

LIZZOTJWXCZREF-VHSXEESVSA-N

SMILES isomérique

C[C@H]1CCN1CC2=C3C[C@H](OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C

SMILES canonique

CC1CCN1CC2=C3CC(OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.